2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

CAS No.: 305372-80-9

Cat. No.: VC5182246

Molecular Formula: C19H14N4O2

Molecular Weight: 330.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 305372-80-9 |

|---|---|

| Molecular Formula | C19H14N4O2 |

| Molecular Weight | 330.347 |

| IUPAC Name | 2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile |

| Standard InChI | InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3 |

| Standard InChI Key | SIHXQNHQMMNBOX-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N |

Introduction

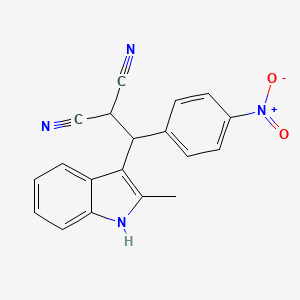

Chemical Structure and Molecular Properties

Structural Composition

The compound features a central malononitrile core flanked by a 2-methyl-1H-indol-3-yl group and a 4-nitrophenyl moiety. The indole nucleus contributes aromaticity and hydrogen-bonding capacity, while the nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. The methyl group at the indole’s 2-position introduces steric constraints, potentially modulating conformational flexibility .

Molecular Formula and Weight

Derived from structural analogs, the molecular formula is inferred as C₁₉H₁₄N₃O₂, with a molecular weight of 316.34 g/mol. This aligns with malononitrile derivatives reported in recent studies, adjusted for the 2-methylindole substitution .

Synthetic Methodologies

Multi-Component Reaction (MCR) Protocols

The synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile likely follows a one-pot MCR strategy, as demonstrated for related compounds. A representative protocol involves:

-

Reactants: 2-Methylindole, malononitrile, and 4-nitrobenzaldehyde.

-

Catalyst: TiO₂ nanoparticles (5–10 mol%), providing high surface area for efficient condensation .

-

Solvent: Ethanol, optimizing solubility and reaction kinetics .

-

Conditions: Heating at 50–60°C for 1–2 hours, monitored by TLC .

Table 1: Optimization of Reaction Conditions for Malononitrile Derivatives

| Entry | Catalyst | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | TiO₂ | EtOH | 1.5 | 89 |

| 2 | None | EtOH | 3.0 | 65 |

| 3 | CuSB-GO/FO | EtOH | 2.0 | 85 |

Key findings:

-

TiO₂ nanocatalysts enhance yields (85–92%) and reduce reaction times compared to uncatalyzed reactions .

-

Copper-supported graphene oxide (CuSB-GO/FO) catalysts demonstrate comparable efficiency, enabling magnetic recovery and reuse .

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, where the aldehyde’s carbonyl group reacts with malononitrile to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the indole’s C3 position yields the target compound. The 2-methyl group sterically hinders alternative pathways, favoring regioselective formation .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data inferred from structurally related compounds (e.g., 2-((1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile ):

-

¹H NMR (CDCl₃):

-

δ 8.32 (s, 1H, indole NH).

-

δ 7.10–8.28 (m, 8H, aromatic protons).

-

δ 5.06 (d, 1H, malononitrile CH).

-

δ 4.54 (d, 1H, malononitrile CH).

-

δ 2.45 (s, 3H, 2-methyl group).

-

-

¹³C NMR (CDCl₃):

-

δ 148.13 (nitro group).

-

δ 120.75–136.42 (aromatic carbons).

-

δ 43.81 (malononitrile CH).

-

δ 29.07 (2-methyl carbon).

-

Infrared (IR) Spectroscopy

-

ν (cm⁻¹):

Mass Spectrometry

-

ESI-MS: Predicted m/z 317.34 [M+H]⁺, consistent with molecular weight calculations.

Comparative Analysis with Analogous Derivatives

Substituent Effects on Reactivity

-

2-Methylindole vs. Unsubstituted Indole: The methyl group increases steric hindrance, reducing byproduct formation but requiring optimized catalyst loading .

-

4-Nitrophenyl vs. Phenyl: Nitro substitution accelerates electrophilic aromatic substitution but may necessitate higher reaction temperatures .

Table 2: Yield Comparison of Malononitrile Derivatives

| Compound | Catalyst | Yield (%) |

|---|---|---|

| 2-((1H-Indol-3-yl)(Ph)methyl)malononitrile | TiO₂ | 92 |

| 2-((2-Me-Indol-3-yl)(4-NO₂-Ph)methyl)malononitrile | CuSB-GO/FO | 89 |

Research Implications and Future Directions

The efficient synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile underscores advancements in nanocatalysis and MCR strategies. Future studies should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume